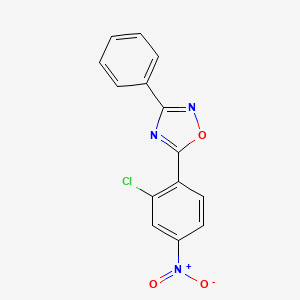![molecular formula C18H19ClN2O2 B5796633 2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5796633.png)
2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide, also known as CPPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPPA belongs to the class of compounds known as N-phenylacetamides, which have been shown to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide is not fully understood, but it is believed to act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This receptor is involved in the regulation of synaptic plasticity and has been implicated in a number of neurological disorders. By enhancing the activity of mGluR5, 2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide may improve cognitive function and memory.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. In addition, 2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. 2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide has also been shown to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide in lab experiments is that it has been extensively studied and has a well-established synthesis method. In addition, 2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide has been shown to have a wide range of biological activities, making it a versatile compound for research. However, one limitation of using 2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret results.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide. One area of interest is the development of more potent and selective mGluR5 positive allosteric modulators. In addition, further studies are needed to fully understand the mechanism of action of 2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide and its effects on neurotransmitter systems in the brain. Finally, there is a need for more research on the potential therapeutic applications of 2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide in humans, particularly in the treatment of neurological disorders.
Synthesemethoden
The synthesis of 2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide involves the reaction of 2-chlorophenol with 2-bromo-N-(2-bromo-1-phenylethyl)acetamide in the presence of potassium carbonate. The resulting intermediate is then treated with pyrrolidine to yield 2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide. The overall yield of the synthesis process is around 50%.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide has been shown to improve cognitive function and memory in animal models of these diseases. In addition, 2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide has been studied for its potential use in the treatment of pain, anxiety, and depression.
Eigenschaften
IUPAC Name |
2-(2-chlorophenoxy)-N-(2-pyrrolidin-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c19-14-7-1-4-10-17(14)23-13-18(22)20-15-8-2-3-9-16(15)21-11-5-6-12-21/h1-4,7-10H,5-6,11-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRANWGMTIGHJQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dimethyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole](/img/structure/B5796555.png)


![methyl 3-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5796582.png)
![5-bromo-2-hydroxy-N'-({3-methyl-5-[(4-methylphenyl)thio]-1-phenyl-1H-pyrazol-4-yl}methylene)benzohydrazide](/img/structure/B5796593.png)
![7-bromo-2-methylbenzo[de]thiochromen-3-yl acetate](/img/structure/B5796600.png)
![ethyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5796613.png)
![N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]succinohydrazide](/img/structure/B5796619.png)
![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-(2-naphthylsulfonyl)acetamide](/img/structure/B5796623.png)
![{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5796646.png)
![2-(2-fluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5796653.png)
![N'-[(2-methylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5796655.png)
![5-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B5796660.png)
